molecular formula C25H17BrClNO3 B12053314 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12053314
M. Wt: 494.8 g/mol
InChI Key: RYYLRNBMCTXARP-UHFFFAOYSA-N
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Description

Quinoline, a heterocyclic aromatic compound, has gained prominence due to its versatile applications in industrial and synthetic organic chemistry. The compound consists of a benzene ring fused with a pyridine moiety, with the molecular formula C₉H₇N. Quinoline serves as a scaffold for drug discovery and plays a significant role in medicinal chemistry .

Preparation Methods

Several synthetic routes exist for constructing the quinoline scaffold. Notable classical protocols include:

  • Gould–Jacob Reaction
  • Friedländer Synthesis
  • Pfitzinger Reaction
  • Skraup Synthesis
  • Doebner–von Miller Reaction
  • Conrad-Limpach Synthesis

Among these, the Doebner–von Miller Reaction stands out as a reliable method for synthesizing 2-methylquinoline derivatives. Researchers have reported its successful application in the preparation of 2-methylquinoline compounds .

Chemical Reactions Analysis

The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

  • Oxidation : Quinoline derivatives can be oxidized using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
  • Reduction : Reduction of quinoline can be achieved using hydrogen gas (H₂) and a catalyst (e.g., palladium on carbon).
  • Substitution : Halogenation reactions (e.g., bromination or chlorination) lead to the formation of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate.

Major products from these reactions include substituted quinoline derivatives with diverse functional groups.

Scientific Research Applications

The compound finds applications in various fields:

  • Chemistry : As a building block for more complex molecules.
  • Biology : Investigating its interactions with biological targets.
  • Medicine : Potential use in drug development.
  • Industry : As a precursor for pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

While 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique in its structure, similar compounds include other quinoline derivatives like 2-methylquinoline and its analogues.

Properties

Molecular Formula

C25H17BrClNO3

Molecular Weight

494.8 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17BrClNO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-9-19(27)10-7-16)28-22-11-8-18(26)12-20(21)22/h2-13H,14H2,1H3

InChI Key

RYYLRNBMCTXARP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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